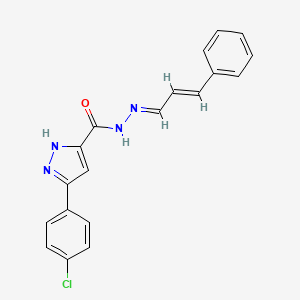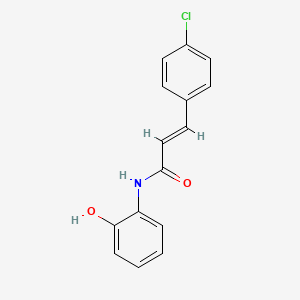![molecular formula C16H16N2O5S B5544101 methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate often involves multi-step chemical reactions, including nitration, amidation, and esterification. For instance, reactions between bromo-nitrobenzothiophenes and amines in N,N-dimethylformamide can result in aromatic nucleophilic substitution with rearrangement, leading to the formation of structurally related compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Molecular Structure Analysis
The molecular structure of compounds like methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate is characterized by their crystalline form, which can be determined using X-ray crystallography. The structure often exhibits specific arrangements due to hydrogen bonding and other intermolecular interactions. For example, certain methyl-substituted compounds form hydrogen-bonded chains or sheets in their crystalline state (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Aplicaciones Científicas De Investigación
Photosensitive Protecting Groups
Research into photosensitive protecting groups, including those related to nitrobenzoyl derivatives, suggests potential applications in synthetic chemistry for the targeted molecule. These protecting groups, such as 2-nitrobenzyl and 4,5-dimethoxybenzoinyl, have been developed for their promising utility in photochemical reactions, enabling precise control over the activation or release of functional groups in synthetic pathways (Amit, Zehavi, & Patchornik, 1974).
Advanced Organic Synthesis
The synthesis and utility of complex organic molecules, including benzotriazole derivatives, highlight the importance of innovative synthetic methods in producing compounds with significant applications in material science and as intermediates in the preparation of metal passivators and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009). Such research underscores the potential of sophisticated organic compounds for various scientific and industrial applications.
Environmental Fate of Chemical Compounds
Studies on the environmental fate and behavior of chemical compounds, including those related to parabens and nitrosamines, provide insights into the potential environmental impact and degradation pathways of the compound . These studies are crucial for understanding the persistence, bioaccumulation, and ecotoxicological risks associated with the use and disposal of complex organic molecules (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Chemistry and Environmental Monitoring
The development and application of analytical techniques for the detection and quantification of chemical compounds, including nitrosamines, in various matrices highlight the importance of analytical chemistry in monitoring the presence and impact of potentially hazardous compounds in the environment and food products. Such research is vital for ensuring public health and safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-8-7-11(5-6-12(8)18(21)22)14(19)17-15-13(16(20)23-4)9(2)10(3)24-15/h5-7H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRAXFNLTMSVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)
